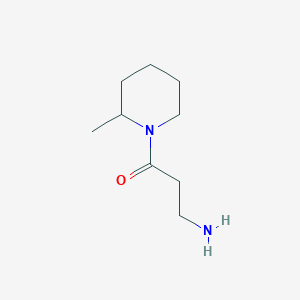
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 . It is also known by its IUPAC name, 1-methyl-2-(2-methyl-1-piperidinyl)-2-oxoethylamine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one” is 1S/C9H18N2O/c1-7-5-3-4-6-11(7)9(12)8(2)10/h7-8H,3-6,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one” is a liquid at room temperature . Its exact boiling point is not specified in the sources I found .Aplicaciones Científicas De Investigación
Molecular Structure and Antioxidant Activity
A study by Yılmaz et al. (2020) detailed the molecular structure, X-ray diffractions, DFT calculations, and antioxidant activities of a novel phthalide derivative. This research demonstrates the compound's potential in DNA binding and molecular docking studies, highlighting its significance in biochemical and pharmaceutical applications (Yılmaz et al., 2020).
Transition-State Mimics for Protein Folding
Komarov et al. (2015) synthesized a parent compound of a rare class of 90°-twisted amides, showcasing its role as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion, crucial in peptide and protein folding and function (Komarov et al., 2015).
Biotechnological Production
Yang et al. (2018) discussed genetically engineered strains for the production of 1,3-Propanediol from glycerol, emphasizing the chemical's significance in cosmetics, foods, lubricants, and medicines. This study illustrates the advancements in biosynthetic production methods over traditional chemical synthesis, pointing towards a more sustainable and environmentally friendly approach (Yang et al., 2018).
Hydrogen Bonding and Polymorphism in Crystal Engineering
Podjed and Modec (2022) explored the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, offering insights into the role of molecular interactions in determining the crystalline structures of materials. Such research can contribute to the development of new materials with specific physical properties (Podjed & Modec, 2022).
Ring-Opening Polymerization
Bakkali-Hassani et al. (2018) investigated the selective initiation from unprotected amino alcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine. This study provides a foundation for synthesizing telechelic and block copolymers, which are crucial in the development of advanced polymeric materials (Bakkali-Hassani et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-1-(2-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-4-2-3-7-11(8)9(12)5-6-10/h8H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCLLAEGSANBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)
![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2676000.png)


![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2676003.png)




![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)

![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B2676015.png)